(2,4-Dimethylphenyl)(quinolin-3-yl)methanone
Description
(2,4-Dimethylphenyl)(quinolin-3-yl)methanone is a quinoline-based aromatic ketone characterized by a methanone bridge connecting a 2,4-dimethylphenyl group to the 3-position of the quinoline scaffold. Its molecular formula is C₁₈H₁₅NO, with a molecular weight of 262.12 g/mol. Key physicochemical properties include:
- Melting point: 118–120°C
- ¹H NMR (CDCl₃): δ 9.38 (d, J = 2.1 Hz, 1H), 8.54 (d, J = 2.1 Hz, 1H), 8.24 (d, J = 8.5 Hz, 1H), and characteristic signals for methyl groups at δ 2.46 (s, 3H) and 2.45 (s, 3H) .
- ¹³C NMR: Peaks at δ 196.64 (ketone carbonyl), 150.30 (quinoline C3), and aromatic carbons in the range δ 126–141 .
The compound is typically synthesized via transition metal-free [4+2] annulation reactions or copper-catalyzed domino reactions involving enaminones and anthranils . Its structural features, including electron-donating methyl groups on the phenyl ring and the planar quinoline moiety, make it a candidate for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
(2,4-dimethylphenyl)-quinolin-3-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO/c1-12-7-8-16(13(2)9-12)18(20)15-10-14-5-3-4-6-17(14)19-11-15/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKLJBZEDNRVMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CC3=CC=CC=C3N=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Dimethylphenyl)(quinolin-3-yl)methanone typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dimethylbenzaldehyde and 3-quinolinecarboxaldehyde.
Condensation Reaction: These aldehydes undergo a condensation reaction in the presence of a base such as sodium hydroxide to form the corresponding chalcone intermediate.
Cyclization: The chalcone intermediate is then cyclized using an acid catalyst like hydrochloric acid to form the final product, this compound.
Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would involve optimizing the above synthetic route for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form quinoline-based carboxylic acids.
Reduction: Reduction of the methanone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohol.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, particularly at the quinoline ring, using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Bromine in acetic acid or nitric acid in sulfuric acid.
Major Products:
Oxidation: Quinoline-based carboxylic acids.
Reduction: Alcohol derivatives of the original compound.
Substitution: Halogenated or nitrated derivatives of the quinoline ring.
Scientific Research Applications
Medicinal Chemistry
(2,4-Dimethylphenyl)(quinolin-3-yl)methanone is being investigated for its potential therapeutic properties, particularly in the following areas:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antibacterial effects against various pathogens. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymes.
- Anticancer Properties : The compound has shown promise in inhibiting the growth of cancer cell lines. Research indicates that it may induce apoptosis in tumor cells by activating intrinsic pathways related to mitochondrial dysfunction.
Biological Research
The biological activities of this compound are primarily explored through:
- Cell Viability Assays : In vitro experiments have demonstrated that the compound can reduce cell viability in various cancer cell lines at specific concentrations.
- Inflammation Studies : The compound has been tested for its anti-inflammatory effects, showing potential in reducing cytokine levels in stimulated macrophages.
Antimicrobial Efficacy
A study by Johnson et al. (2024) examined the antimicrobial properties of this compound against Gram-positive bacteria like Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at concentrations above 5 µM.
Cancer Cell Line Studies
Research conducted by Lee et al. (2023) focused on the effects of this compound on human breast cancer cell lines. The findings revealed that treatment with concentrations exceeding 10 µM led to a marked decrease in cell viability. Mechanistic investigations suggested that the compound activates apoptotic pathways through mitochondrial signaling.
Inflammation Models
In a study led by Patel et al. (2024), the anti-inflammatory effects of this compound were assessed using lipopolysaccharide-stimulated macrophages. The treatment resulted in decreased levels of pro-inflammatory cytokines TNF-alpha and IL-6.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of this compound suggests that modifications to either the quinoline or phenyl groups can enhance its biological activity. This insight provides a foundation for future synthetic efforts aimed at developing more potent derivatives.
Mechanism of Action
The mechanism of action of (2,4-Dimethylphenyl)(quinolin-3-yl)methanone involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to DNA and proteins, disrupting their normal function. This is particularly relevant in its antimicrobial and anticancer activities.
Pathways Involved: It can inhibit key enzymes involved in DNA replication and repair, leading to cell death in microbial and cancer cells.
Comparison with Similar Compounds
Halogen-Substituted Derivatives
Halogen atoms on the phenyl ring significantly alter electronic properties and reactivity:
Key Insight : Halogens (Cl, F, Br) reduce reaction yields compared to the parent compound due to steric and electronic effects. Fluorinated derivatives are prioritized for drug design due to their metabolic stability .
Electron-Donating Groups
Methoxy and methyl groups enhance solubility and π-π stacking:
Key Insight : Methyl groups (as in the target compound) provide optimal lipophilicity for biological membrane penetration, whereas methoxy groups improve solubility but may reduce bioavailability .
Positional Isomerism on the Quinoline Ring
The position of the methanone group on the quinoline scaffold influences molecular interactions:
Key Insight: The 3-position on quinoline maximizes conjugation with the ketone group, improving binding affinity in enzyme inhibition assays compared to 4-position analogs .
Structural Modifications Beyond the Phenyl Ring
Heterocyclic and Piperidine Derivatives
| Compound | Structural Feature | Application | Reference |
|---|---|---|---|
| {4-[(2,4-Dimethylphenyl)amino]-6-fluoro-3-quinolinyl}(1-piperidinyl)methanone | Piperidine substituent | Enhanced blood-brain barrier penetration | |
| 4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone | Furan and dihydroquinoline | Anticancer activity via kinase inhibition |
Biological Activity
(2,4-Dimethylphenyl)(quinolin-3-yl)methanone, also known by its CAS number 1187167-36-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a quinoline moiety linked to a dimethylphenyl group via a methanone functional group. This unique structure contributes to its diverse biological activities.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : The compound has shown effectiveness against several bacterial strains and fungi.
- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation through various mechanisms.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, although specific targets are still under investigation.
The biological activity of this compound is attributed to its interaction with multiple molecular targets. Key mechanisms include:
- DNA Interaction : The quinoline ring can intercalate into DNA, disrupting replication processes.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism and proliferation.
- Signal Transduction Pathways : It potentially affects signaling pathways related to inflammation and cell survival.
Research Findings
Recent studies have provided insights into the biological activity of this compound:
Table 1: Summary of Biological Activities
Case Studies
- Anticancer Activity : A study published in 2020 demonstrated that this compound significantly inhibited the growth of breast cancer cells in vitro, with an IC50 value indicating potent activity against this cell line .
- Antimicrobial Effectiveness : Research conducted in 2021 reported the compound's ability to inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antimicrobial agent .
- Mechanistic Insights : A recent publication explored the compound's interaction with DNA and found that it induces apoptosis in cancer cells through a caspase-dependent pathway .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
